The compound known as TP3 refers to several chemical entities, primarily including trifloxystrobin and triticonazole, both of which are fungicides used in agricultural applications. This article will focus on the chemical properties, synthesis methods, molecular structure, reactions, mechanisms of action, physical and chemical properties, and applications of trifloxystrobin TP3.
Trifloxystrobin is a synthetic compound developed for agricultural use, particularly in crop protection. It is classified under the strobilurin group of fungicides, which are derived from natural products found in fungi. Triticonazole is another synthetic fungicide used similarly in agriculture.
The synthesis of trifloxystrobin typically involves several steps:
Technical details often involve controlling reaction conditions such as temperature and pH to optimize yield and purity.
Trifloxystrobin features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structure includes:
The three-dimensional arrangement of these groups allows for effective interaction with fungal enzymes.
The molecular weight of trifloxystrobin is approximately 392.35 g/mol. Structural data can be accessed through databases like PubChem .
Trifloxystrobin undergoes various chemical reactions typical for organic compounds, including:
Technical details regarding these reactions include half-lives in different environmental conditions and the influence of pH on stability.
Trifloxystrobin acts primarily by inhibiting mitochondrial respiration in fungi. It binds to the cytochrome bc1 complex (Complex III) within the electron transport chain, disrupting ATP production essential for fungal growth.
Studies have shown that trifloxystrobin exhibits high efficacy against various fungal species due to this mechanism, with effective concentrations typically ranging from 0.1 to 10 µg/mL depending on the target pathogen.
Relevant data regarding these properties are crucial for understanding its behavior in agricultural applications.
Trifloxystrobin is widely used in agriculture as a fungicide for crops such as grapes, potatoes, and cereals. Its broad-spectrum activity makes it effective against various fungal diseases like powdery mildew and rusts. Additionally, its use contributes to increased crop yields and quality by protecting plants from pathogenic threats.
The nomenclature of TP3 reflects its complex chemical structure and diverse biological origins. As a low-molecular-weight compound, it is systematically named (2S)-2-[[4-[(1S,2R)-2-carboxypyrrolidin-1-yl]sulfonylphenyl]carbonylamino]pentanedioic acid according to OpenEye OEToolkits nomenclature standards [1]. It carries the DrugBank identifier DB04503 and is synonymously designated SP-722 in pharmacological contexts [1]. The peptide variant, tilapia piscidin 3, follows a standardized naming convention for piscidins, with the primary sequence FIHHIIGGLFSVGKHIHSLIHGH [2].
Table 1: Nomenclature and Chemical Characterization of TP3
Nomenclature Type | Designation | Chemical Characteristics |
---|---|---|
Systematic Name (IUPAC) | (2S)-2-[[4-[(1S,2R)-2-carboxypyrrolidin-1-yl]sulfonylphenyl]carbonylamino]pentanedioic acid | Formal charge: 0 |
Common Synonyms | SP-722 | Atom count: 49 |
Peptide Sequence | FIHHIIGGLFSVGKHIHSLIHGH | Chiral atom count: 2 |
Molecular Formula | C₁₇H₂₀N₂O₉S | Bond count: 50 |
CAS Registry | Not specified | Aromatic bond count: 6 |
DrugBank Accession | DB04503 | Type: NON-POLYMER |
The structural features of TP3 derivatives include chiral centers (two chiral atoms), significant aromatic character (six aromatic bonds), and distinctive sulfonyl-benzene-proline linkages that contribute to their biological functionality [1]. Canonical SMILES representations (**OC(=O)CCC@H provide precise stereochemical specifications essential for synthetic applications [1]. This comprehensive chemical taxonomy facilitates accurate identification across pharmacological and chemical databases, ensuring research reproducibility.
TP3 exemplifies the sophisticated chemical defenses evolved in marine organisms to thrive in competitive ecosystems. As a member of the piscidin family, tilapia piscidin 3 emerged through selective pressures in teleost fish, particularly Nile tilapia, to provide broad-spectrum innate immunity against aquatic pathogens [2] [4]. The peptide's evolutionary optimization is evidenced by its amphipathic α-helical conformation at physiological pH, a structural motif conserved among effective membrane-disrupting antimicrobial peptides [2] [10]. This conformation enables electrostatic interactions with negatively charged microbial membranes while maintaining compatibility with zwitterionic eukaryotic membranes [2].
The primary sequence FIHHIIGGLFSVGKHIHSLIHGH reveals key evolutionary adaptations: N-terminal phenylalanine facilitates membrane insertion; central glycine residues provide structural flexibility; C-terminal histidine-rich domain enables pH-responsive membrane interactions [2] [4]. These features collectively represent a molecular arms race against pathogens in aquatic environments, resulting in a peptide with dual functionality—direct microbicidal activity through membrane disruption and immunomodulatory effects that enhance host defense mechanisms [4] [10]. TP3's evolutionary trajectory mirrors that of other marine-derived immunomodulatory compounds like hemocyanins from gastropods and lectins from bivalves, which similarly developed multifunctional defense roles [4]. The conservation of such peptides across phylogenetically diverse marine species underscores their fundamental role in immunological adaptation to pathogen-rich environments.
TP3 serves as a foundational scaffold for rational peptide engineering aimed at enhancing pharmacological properties. Its intrinsic proteolytic stability, attributed to a high proportion of hydrophobic residues and stable secondary structure, addresses a critical limitation of therapeutic peptides [10]. Modern engineering approaches focus on structural modifications to optimize TP3's therapeutic profile:
Cyclization Strategies: Inspired by marine-derived cyclic peptides like geodiamolides (from Geodia corticostylifera) and microcionamides (from Clathria basilana), backbone cyclization of TP3 could enhance target specificity and metabolic stability [6]. Computational modeling suggests that macrocyclization between residues K12 and H17 could maintain the essential amphipathic architecture while reducing conformational flexibility.
Hybridization Techniques: TP3's N-terminal membrane-interacting domain has been conjugated with apoptosis-inducing motifs from other marine peptides, creating chimeric structures with synergistic mechanisms against glioblastoma cells [10]. These hybrids demonstrate enhanced activity through simultaneous targeting of membrane integrity and intracellular death pathways.
Table 2: TP3 Bioactivity Mechanisms and Engineering Targets
Bioactivity Mechanism | Structural Determinant | Engineering Approach | Therapeutic Application |
---|---|---|---|
Membrane Disruption | N-terminal hydrophobic domain | Hydrophobicity modulation | Broad-spectrum antimicrobial |
MMP-2/9 Suppression | C-terminal cationic region | Charge distribution optimization | Anti-invasion cancer therapy |
FAK/PI3K/AKT Inhibition | Central α-helical motif | Helicity enhancement | Metastasis suppression |
Actin Disorganization | Putative G-actin binding site | Molecular docking optimization | Cytoskeletal targeting |
Amino Acid Substitution: Incorporation of D-amino acids at proteolytically sensitive sites (e.g., D-serine substitution at position 10) significantly enhances serum stability while preserving anticancer activity [10]. Such modifications leverage marine organisms' natural incorporation of D-amino acids for improved biostability [10].
Delivery System Integration: TP3 encapsulation in nanoparticle carriers functionalized with BBB-targeting ligands addresses the challenge of central nervous system delivery for glioblastoma therapy. These systems exploit the peptide's moderate size (23 amino acids) for efficient loading and controlled release [2] [10].
These engineering paradigms transform TP3 from a natural product lead into a versatile platform for developing targeted therapeutics with improved pharmacokinetic profiles and multi-mechanistic actions against complex pathologies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7